

Iprovalicarb's Mechanism of Action on Oomycete Cellulose Synthase: A Technical Guide

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Compound of Interest

Compound Name: Iprovalicarb

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Abstract

Iprovalicarb, a carboxylic acid amide (CAA) fungicide, is a potent inhibitor of oomycete pathogens, a group of destructive plant pathogens including the causal agents of late blight (*Phytophthora infestans*) and downy mildews. Its efficacy stems from a highly specific mechanism of action targeting the biosynthesis of the oomycete cell wall. This technical guide provides an in-depth exploration of the molecular interactions between **iprovalicarb** and its target, the cellulose synthase 3 (CesA3) enzyme. It consolidates quantitative data on its inhibitory effects, details relevant experimental methodologies, and visually represents the key pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal biology, and molecular plant pathology.

Introduction: The Oomycete Cell Wall as a Fungicide Target

Oomycetes, despite their filamentous, fungus-like appearance, are phylogenetically distinct from true fungi and belong to the Stramenopila kingdom. A key differentiator lies in their cell wall composition. While fungal cell walls are primarily composed of chitin, oomycete cell walls are predominantly made of β -1,3-glucans and cellulose.^[1] This unique composition makes the

enzymes involved in cell wall biosynthesis, particularly cellulose synthase, an attractive and specific target for the development of oomycete-selective fungicides.[2]

Iprovalicarb is a member of the Carboxylic Acid Amide (CAA) class of fungicides, which are known for their specific activity against oomycetes.[3] This specificity is attributed to their targeted inhibition of cellulose biosynthesis, a process vital for the structural integrity and growth of these pathogens.[4]

The Molecular Target: Cellulose Synthase 3 (CesA3)

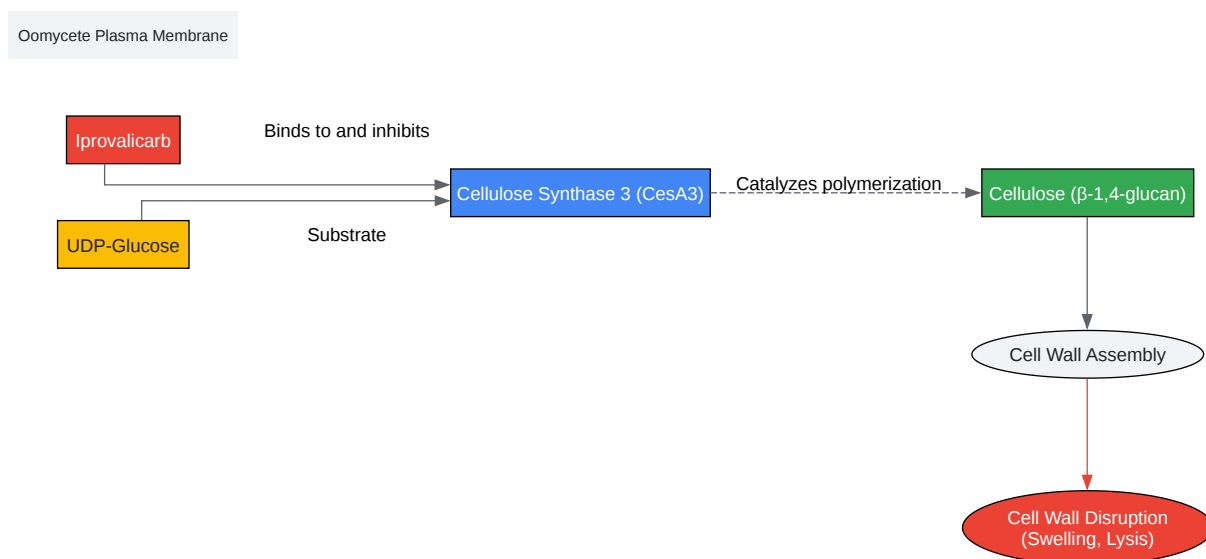
The primary molecular target of **iprovalicarb** and other CAA fungicides in oomycetes is the cellulose synthase 3 enzyme, encoded by the CesA3 gene.[4] Cellulose synthases are integral membrane proteins that catalyze the polymerization of glucose from UDP-glucose into β -1,4-glucan chains, the fundamental components of cellulose microfibrils.[5] In oomycetes, a family of CesA genes exists, but CesA3 has been identified as the specific isoform targeted by CAA fungicides.[4]

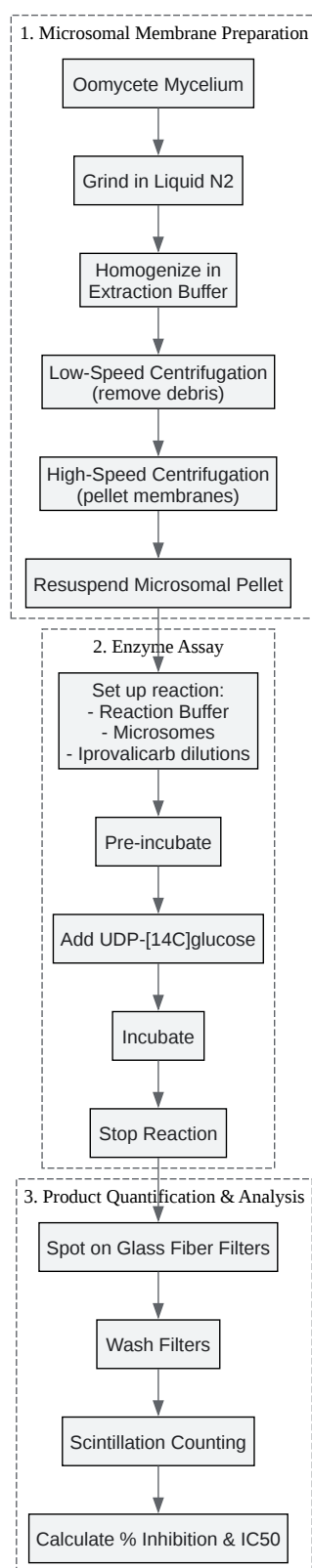
Mechanism of Action: Inhibition of Cellulose Biosynthesis

Iprovalicarb exerts its fungicidal effect by binding to the CesA3 protein, thereby inhibiting its enzymatic activity. This leads to a disruption of cellulose synthesis, which has profound consequences for the oomycete's viability and pathogenicity. The inhibition of cellulose production weakens the cell wall, leading to morphological abnormalities such as swelling of hyphal tips and bursting of germ tubes, ultimately causing cell death.[3]

Signaling and Action Pathway

The interaction of **iprovalicarb** with the oomycete cell involves a direct targeting of the cellulose synthase complex embedded in the plasma membrane. The subsequent inhibition of this enzyme disrupts the production of cellulose, a critical component for cell wall rigidity and expansion.





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